Glycyl-L-isoleucyl-L-leucyl-L-alanine

Description

Introduction to Glycyl-L-Isoleucyl-L-Leucyl-L-Alanine

Structural Classification as a Tetrapeptide

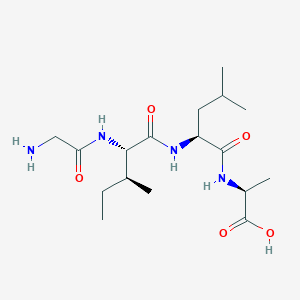

This compound belongs to the oligopeptide family, characterized by short chains of 2–20 amino acids. Its sequence—glycine (Gly), isoleucine (Ile), leucine (Leu), and alanine (Ala)—exhibits distinct physicochemical properties due to the side chains of its constituent residues. Glycine, the simplest amino acid, lacks a side chain, conferring flexibility to the peptide backbone. Isoleucine and leucine are branched-chain aliphatic hydrocarbons, contributing hydrophobicity and structural rigidity. Alanine, with a methyl side chain, balances hydrophobicity and minimal steric hindrance.

The peptide’s molecular formula is $$ \text{C}{17}\text{H}{31}\text{N}5\text{O}5 $$, with a theoretical molecular weight of 409.46 g/mol. Its structure can be represented as:

$$

\text{H-Gly-Ile-Leu-Ala-OH}

$$

This linear arrangement allows potential interactions with hydrophobic protein domains or lipid bilayers, a trait observed in similar peptides.

Comparative Amino Acid Properties

| Amino Acid | Side Chain | Hydrophobicity Index | Molecular Weight (g/mol) |

|---|---|---|---|

| Glycine | None | -0.4 | 75.07 |

| Isoleucine | Branched | 4.5 | 131.18 |

| Leucine | Branched | 3.8 | 131.18 |

| Alanine | Methyl | 1.8 | 89.10 |

Data derived from Sigma-Aldrich’s amino acid reference chart.

Natural Occurrence and Biological Significance

While this compound has not been explicitly identified in natural organisms, its components are ubiquitous in proteins and bioactive peptides. For instance:

- Isoleucine and leucine : Critical in muscle protein synthesis and metabolic regulation.

- Glycine : A neurotransmitter precursor and collagen constituent.

- Alanine : Involved in glucose-alanine cycles for energy metabolism.

Hypothetically, this tetrapeptide could participate in signaling pathways or serve as a substrate for proteolytic enzymes. Peptides with similar sequences, such as H-Gly-Ala-Ile-Ile-Gly-Leu-OH and H-Phe-Gly-Ala-Ile-Leu-Ser-OH, exhibit roles in bacterial membrane interactions, suggesting potential antimicrobial or structural functions.

Historical Context in Peptide Chemistry Research

The synthesis and study of tetrapeptides like this compound emerged alongside advancements in solid-phase peptide synthesis (SPPS) during the mid-20th century. Key milestones include:

- 1950s : Development of SPPS by Bruce Merrifield, enabling efficient synthesis of short peptides.

- 1980s–2000s : Automation and refinement of coupling reagents (e.g., HBTU, HATU) improved yields for hydrophobic sequences containing isoleucine and leucine.

- 2020s : Computational modeling now predicts peptide stability and folding, aiding the design of sequences with tailored hydrophobic profiles.

Despite these advances, the specific biological or industrial applications of this compound remain underexplored compared to well-characterized peptides like H-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-OH, a 25-mer with documented antimicrobial properties.

Properties

CAS No. |

918661-80-0 |

|---|---|

Molecular Formula |

C17H32N4O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H32N4O5/c1-6-10(4)14(21-13(22)8-18)16(24)20-12(7-9(2)3)15(23)19-11(5)17(25)26/h9-12,14H,6-8,18H2,1-5H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,14-/m0/s1 |

InChI Key |

ILSAMSIABLCSBM-MNXVOIDGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for synthesizing peptides due to its efficiency and ability to automate the process. The following steps outline the SPPS method for this compound:

Resin Loading : The first amino acid, typically glycine, is attached to a solid resin support.

Deprotection : The protecting group on the amino acid is removed to expose the amino group for coupling.

Coupling : The next amino acid (isoleucine) is activated (usually by forming a reactive ester or using coupling reagents like HATU or DIC) and then coupled to the growing peptide chain.

Repetition : The deprotection and coupling steps are repeated for leucine and alanine.

Cleavage : Once the full peptide chain is assembled, it is cleaved from the resin using a cleavage solution (often containing trifluoroacetic acid) that also removes any protecting groups.

Purification : The crude product is purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

Liquid-Phase Synthesis

Liquid-phase synthesis can also be employed for the preparation of this compound, particularly in laboratory settings where smaller quantities are needed. This method involves:

Solution Coupling : Amino acids are activated in solution using coupling agents and then reacted together in a controlled environment.

Sequential Addition : Similar to SPPS, amino acids are added one at a time while protecting groups are utilized to prevent unwanted reactions.

Purification : After synthesis, the peptide is purified through techniques such as precipitation or chromatography.

Alternative Methods

In addition to SPPS and liquid-phase synthesis, other methods such as microwave-assisted peptide synthesis have been explored. This technique enhances reaction rates and yields by applying microwave energy during the coupling reactions.

Reaction Conditions and Reagents

The choice of reagents and conditions significantly influences the yield and purity of this compound during its synthesis:

| Reagent Type | Common Reagents | Purpose |

|---|---|---|

| Coupling Agents | HATU, DIC, EDC | Activate carboxylic acids for coupling |

| Protecting Groups | Fmoc, Boc | Protect amino groups during synthesis |

| Cleavage Agents | Trifluoroacetic acid (TFA), Phenol | Cleave peptide from resin |

| Purification Solvents | Acetonitrile, Water | Used in HPLC purification |

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify the peptide, particularly at the amino acid side chains.

Reduction: Reducing agents can break disulfide bonds if present.

Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.

Scientific Research Applications

Glycyl-L-isoleucyl-L-leucyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.

Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Glycyl-L-isoleucyl-L-leucyl-L-alanine, we analyze structurally related peptides, including dipeptides, tripeptides, and other tetrapeptides, focusing on molecular properties, stability, and functional roles.

Table 1: Structural and Molecular Comparison

Key Observations

Hydrophobicity : this compound contains three hydrophobic residues (Ile, Leu, Ala), making it more hydrophobic than Glycyl-L-alanine or L-Alanyl-L-alanine. This contrasts with Glycyl-L-alanyl-L-phenylalanine, which balances hydrophobicity with an aromatic phenylalanine residue .

Acidic Dissociation Constants (pKa) : While experimental pKa values for the target tetrapeptide are unavailable, studies on L-Alanyl-L-alanine reveal carboxyl group pKa ~3.1, critical for solubility and ionization in physiological environments .

Structural Stability : Longer peptides like Glycyl-L-alanyl-L-phenylalanine exhibit increased conformational flexibility due to side-chain interactions. The tetrapeptide’s Ile and Leu residues may promote β-sheet or α-helix formation, depending on solvent conditions .

Biological Relevance : Shorter peptides (e.g., Glycyl-L-alanine) are often model systems for studying enzyme-substrate interactions, whereas hydrophobic tetrapeptides may mimic protein domains involved in membrane interactions or aggregation .

Research Findings and Functional Insights

- Solubility : Hydrophobic residues in this compound likely reduce aqueous solubility compared to Glycyl-L-alanine (solubility ~50 mg/mL in water) .

- Thermodynamic Stability : Computational studies suggest that peptides with branched aliphatic side chains (e.g., Ile, Leu) exhibit higher thermal stability due to van der Waals interactions .

- Comparative NMR Data: Tripeptides like Glycyl-L-alanyl-L-phenylalanine show distinct nuclear Overhauser effects (NOEs) between aromatic and aliphatic protons, a feature absent in the target tetrapeptide due to its lack of aromaticity .

Biological Activity

Glycyl-L-isoleucyl-L-leucyl-L-alanine (GIILA) is a tetrapeptide composed of four amino acids: glycine, isoleucine, leucine, and alanine. Its unique sequence and structural properties contribute to its biological activities, making it a subject of interest in various fields, including biochemistry and pharmacology. This article explores the biological activity of GIILA, focusing on its interactions with proteins and enzymes, potential therapeutic applications, and relevant research findings.

Structural Characteristics

GIILA's structure is characterized by a combination of hydrophobic (isoleucine and leucine) and hydrophilic (glycine and alanine) residues. This arrangement influences its solubility, stability, and interaction capabilities within biological systems. The peptide's molecular formula is C₁₈H₃₅N₅O₄, which reflects its composition of amino acids.

Biological Activities

GIILA exhibits several biological activities that are critical for understanding its potential applications:

- Protein-Protein Interactions : GIILA can modulate protein interactions due to its specific amino acid sequence. This property is essential for influencing various biochemical pathways in cells.

- Enzyme Modulation : Research indicates that GIILA may interact with specific enzymes, altering their activity. Such interactions can have implications in metabolic processes and therapeutic strategies.

- Antioxidant Activity : Similar peptides have demonstrated antioxidant properties, suggesting that GIILA may also contribute to reducing oxidative stress in biological systems.

Interaction Studies

Studies have shown that GIILA can effectively bind to certain receptors and enzymes. This binding capability allows it to modulate their activities, which is crucial for understanding its role in cellular processes. For instance:

- Enzyme Inhibition : GIILA has been investigated for its potential to inhibit enzymes involved in metabolic pathways. This inhibition can lead to therapeutic benefits in conditions such as diabetes or obesity.

Case Studies

- Therapeutic Applications : A study explored the use of GIILA in drug delivery systems. The peptide's ability to enhance the bioavailability of therapeutic agents was highlighted, indicating its potential role in improving drug efficacy.

- Antimicrobial Properties : Some research suggests that peptides similar to GIILA possess antimicrobial activity against various pathogens. This property could be harnessed for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand GIILA's unique properties, a comparison with similar peptides is presented below:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Glycyl-L-phenylalanine | Glycine + Phenylalanine | Aromatic side chain enhances hydrophobic interactions |

| Glycyl-L-alanyl-L-phenylalanine | Glycine + Alanine + Phenylalanine | Contains an additional alanine residue |

| L-alanyl-L-alanine | Alanine + Alanine | Simpler structure with only alanine residues |

| Glycyl-L-valyl-L-valyl-L-alanine | Glycine + Valine + Valine + Alanine | Valine residues provide distinct hydrophobic characteristics |

Synthesis Methods

The synthesis of GIILA typically employs solid-phase peptide synthesis (SPPS) , which involves several key steps:

- Activation of Amino Acids : Each amino acid is activated for coupling.

- Sequential Coupling : Amino acids are sequentially added to build the peptide chain.

- Cleavage and Purification : The synthesized peptide is cleaved from the resin and purified for further studies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Glycyl-L-isoleucyl-L-leucyl-L-alanine in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is widely employed. Key steps include:

- Resin swelling in DMF (dimethylformamide).

- Sequential coupling of Fmoc-protected amino acids (e.g., HBTU/HOBt activation).

- Deprotection with piperidine.

- Cleavage from resin using TFA (trifluoroacetic acid) cocktails.

- Purification via reverse-phase HPLC and structural confirmation using mass spectrometry (MS) and NMR spectroscopy.

- Critical parameters: coupling efficiency (monitored via Kaiser test), solvent purity, and temperature control .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Molecular Weight : ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS.

- Structural Confirmation : 2D NMR (e.g., - HSQC, TOCSY) to verify peptide backbone connectivity and stereochemistry.

- Quantify impurities using area-under-curve (AUC) analysis in HPLC chromatograms .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Incubate the peptide in buffers (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

- Sample aliquots at intervals (0, 24, 48, 72 hours).

- Analyze degradation products via HPLC-MS.

- Calculate degradation kinetics (e.g., first-order rate constants) and predict shelf-life using Arrhenius equations under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Controlled Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).

- Validation : Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only).

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across assay replicates.

- Triangulation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays) .

Q. What experimental strategies optimize synthesis yield when encountering low coupling efficiency in this compound production?

- Methodological Answer :

- Reagent Optimization : Replace HBTU with HATU (higher coupling efficiency for sterically hindered residues like isoleucine).

- Double Coupling : Repeat amino acid coupling steps with fresh reagents.

- Microwave-Assisted Synthesis : Reduce reaction time and improve kinetics.

- Side-Chain Protection : Use orthogonal protecting groups (e.g., trityl for histidine) to minimize side reactions.

- Monitor real-time via in-situ FTIR spectroscopy to track Fmoc deprotection .

Q. How to reconcile conflicting results between computational modeling and experimental data regarding the peptide’s conformational dynamics?

- Methodological Answer :

- Model Validation : Compare MD (Molecular Dynamics) simulations with experimental data (e.g., circular dichroism for secondary structure, NMR NOEs for distance constraints).

- Solvent Effects : Include explicit solvent molecules (e.g., TIP3P water) in simulations.

- Force Field Adjustments : Test multiple force fields (e.g., CHARMM36 vs. AMBER) to assess parameter sensitivity.

- Experimental Refinement : Perform variable-temperature NMR to probe conformational flexibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.

- Error Propagation : Calculate 95% confidence intervals for EC/IC values.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Power Analysis : Pre-determine sample size to ensure sufficient statistical power (e.g., G*Power software) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility profiles of this compound across studies?

- Methodological Answer :

- Standardization : Report solubility in molarity (not % w/v) under defined conditions (pH, temperature, ionic strength).

- Technique Comparison : Cross-validate solubility via nephelometry (light scattering) vs. gravimetric analysis.

- Crystallinity Check : Use XRD (X-ray diffraction) to confirm amorphous vs. crystalline states, which affect solubility .

Q. What experimental controls are critical when observing unexpected cytotoxicity in this compound cell-based assays?

- Methodological Answer :

- Contaminant Screening : Test for residual TFA (via ion chromatography) or heavy metals (ICP-MS).

- Endotoxin Testing : Use LAL assay to rule out LPS contamination.

- Counter-Ion Effects : Compare toxicity of acetate vs. hydrochloride salt forms.

- Scavenger Controls : Add antioxidants (e.g., ascorbic acid) to assess oxidative stress contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.